Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a molecular formula of C17H15N3O4 . This compound is part of the pyrido[2,3-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.
Scientific Research Applications
Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
Target of Action
Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors can be involved in a variety of biological processes, including cell signaling, immune response, and metabolic regulation.
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, these compounds might interact with their targets by binding to active sites, altering the conformation of the target proteins, or modulating the activity of the target enzymes or receptors .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets enzymes involved in a particular metabolic pathway, it could potentially alter the rate of that pathway, leading to changes in the production of certain metabolites .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites, potentially affecting cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, certain compounds might be more stable and effective at specific pH levels or temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and esterification reactions . The reaction conditions often require the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Comparison with Similar Compounds
Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other pyrido[2,3-d]pyrimidine derivatives:
Properties
IUPAC Name |
ethyl 5-hydroxy-8-methyl-7-oxo-2-phenylpyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-3-24-17(23)12-13(21)11-9-18-14(10-7-5-4-6-8-10)19-15(11)20(2)16(12)22/h4-9,21H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKIWDBBIFKIIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)C)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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